9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-
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Overview
Description
9-Azabicyclo[610]nonane, 9-[(4-methylphenyl)sulfonyl]- is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 9-azabicyclo[6.1.0]nonane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
9-[(4-chlorophenyl)sulfonyl]-9-azabicyclo[6.1.0]nonane: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
9-Oxabicyclo[6.1.0]nonane: This compound has an oxygen atom in the bicyclic structure instead of nitrogen.
Uniqueness
The uniqueness of 9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]- lies in its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
65996-41-0 |
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Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
9-(4-methylphenyl)sulfonyl-9-azabicyclo[6.1.0]nonane |
InChI |
InChI=1S/C15H21NO2S/c1-12-8-10-13(11-9-12)19(17,18)16-14-6-4-2-3-5-7-15(14)16/h8-11,14-15H,2-7H2,1H3 |
InChI Key |
DZLIVSOTFPLCOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCCCCC3 |
Origin of Product |
United States |
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